3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole
Description
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 3 and a 4-methoxyphenyl substituent at position 5 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological activity through substituent modifications . The synthesis of this compound typically involves coupling reactions, such as Ullmann-type arylations or nucleophilic substitutions, using catalysts like CuI and ligands such as DMEDA (N,N′-dimethylethylenediamine) under inert conditions . The 4-methoxyphenyl group enhances solubility and electronic effects, while the difluoromethyl group contributes to metabolic stability and lipophilicity, critical for bioavailability .
Properties
IUPAC Name |
5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLTZHBBOVPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes. It may also interact with enzymes and receptors, leading to the modulation of biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with trifluoromethyl, halogenated aryl, or substituted amine groups serve as structural analogs. Below is a comparative analysis based on substituent effects, biological activity, and synthetic methodologies:
Structural and Electronic Comparisons
- Aryl Substitutions : The 4-methoxyphenyl group in the target compound offers better solubility in polar solvents compared to halogenated aryl groups (e.g., 4-fluorophenyl in ), which may enhance membrane permeability .
Physicochemical Properties
- Lipophilicity (LogP) : The difluoromethyl group in the target compound provides a LogP ~2.1 (estimated), balancing solubility and membrane permeability. Trifluoromethyl analogs (LogP ~2.8) are more lipophilic but prone to crystallization, reducing bioavailability .
- Thermal Stability : Fluorinated pyrazoles generally exhibit high thermal stability (>200°C), making them suitable for formulation in agrochemicals .
Biological Activity
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethyl group and a methoxyphenyl moiety, which contribute to its unique pharmacological profile. The presence of the fluorine atoms enhances lipophilicity and potentially increases biological activity by improving the compound's interaction with various biological targets.
The primary mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular processes, such as topoisomerase II, leading to apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| MCF-7 | 3.2 |
| A549 | 4.8 |
These results indicate that this compound could serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this pyrazole derivative. In vitro studies demonstrated that it effectively reduces pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound has exhibited antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that this compound may be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring or substituents on the aromatic moiety can significantly influence biological activity. For example, variations in the position and type of substituents (e.g., halogens or alkyl groups) can enhance or diminish the anticancer and anti-inflammatory effects .
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, researchers evaluated the efficacy of this compound on human cancer cell lines. The study found that treatment led to significant apoptosis and cell cycle arrest in cancer cells, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition was linked to a decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro .
Q & A
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional reflux | Ethanol, 12 h, 80°C | 68–72 | |
| Microwave-assisted | Solvent-free, 150 W, 10 min | 85–89 | |
| Catalytic (AcOH) | Toluene, 24 h, reflux | 75–78 |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
X-ray crystallography is the gold standard. The pyrazole ring conformation, dihedral angles between aromatic substituents, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking) are analyzed. For example, the 4-methoxyphenyl group may incline 86.22° relative to the pyrazole plane, stabilizing the lattice via H-bonding .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (pyrazole vs. 4-methoxyphenyl) | 86.22° | |
| Intermolecular H-bonds | C7–H7⋯O1 (2.50 Å) | |
| Space group | P 1 |
Advanced: How do computational methods (DFT) aid in understanding electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potentials. These predict reactivity sites and stability. For instance, the electron-withdrawing difluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity .
Q. Table 3: Computational Parameters
| Functional | Basis Set | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | 4.2–4.5 | |
| M06-2X | 6-311++G(d,p) | 3.8–4.1 |
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentration). Validate results using orthogonal assays (e.g., ROS generation vs. caspase-3 activation) and control for compound purity (HPLC ≥95%). For example, apoptosis in MDA-MB-468 cells was confirmed via flow cytometry and Western blotting .
Q. Table 4: Biological Assay Comparison
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Caspase-3 activation | MDA-MB-468 | 12.3 | |
| ROS generation | HeLa | 18.7 |
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
Use NMR (¹H/¹³C), IR, and mass spectrometry. Key signals include:
Q. Table 5: Spectral Signatures
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 7.2 (pyrazole H), 3.8 (OCH₃) | |
| IR | 1657 cm⁻¹ (C=O) |
Advanced: How to optimize crystallization for X-ray studies?
Methodological Answer:
Screen solvents (e.g., DCM/hexane) and use slow evaporation. For sterically hindered derivatives, introduce H-bond donors (e.g., –OH) to stabilize crystal packing. achieved crystallization in ethyl acetate at 4°C, forming S(6) ring motifs via intramolecular H-bonds .
Basic: What is the role of the 4-methoxyphenyl group in biological activity?
Methodological Answer:
The methoxy group enhances lipophilicity and π-stacking with aromatic residues in target proteins (e.g., carbonic anhydrase). Its electron-donating nature also modulates electronic density on the pyrazole core, affecting binding affinity .
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
Introduce polar substituents (e.g., –SO₂NH₂) to enhance solubility or fluorinated groups for metabolic stability. Use QSAR models to predict logP and bioavailability. Derivatives with trifluoromethyl groups showed prolonged half-life in murine models .
Advanced: How do substituents influence electrochemical behavior?
Methodological Answer:
Cyclic voltammetry reveals redox peaks correlated with electron-withdrawing groups (e.g., –CF₃ lowers reduction potential). DFT-calculated Mulliken charges predict sites for oxidation, guiding electrosynthesis applications .
Basic: What are common impurities during synthesis?
Methodological Answer:
By-products include uncyclized hydrazones or regioisomers. Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization. HPLC-MS identifies impurities at m/z corresponding to hydrazine intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
